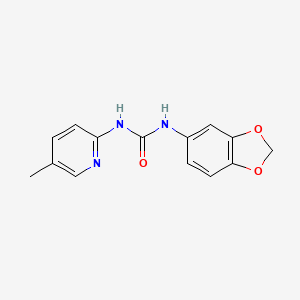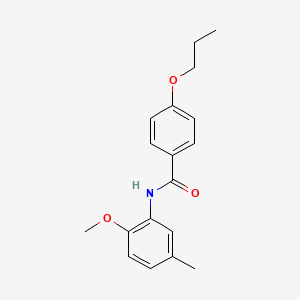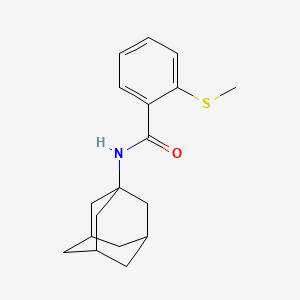
1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has shown promising results in preclinical studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is not fully understood. However, it has been suggested that it acts as a modulator of various neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. It has also been shown to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical studies. It has been reported to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to produce promising results in preclinical studies, making it a subject of interest for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the research on 1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Another direction is to explore its potential as a scaffold for the development of new drug candidates. Additionally, future studies could focus on understanding the mechanism of action of this compound and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as acetonitrile or dimethylformamide. The product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated as a potential treatment for anxiety, depression, and schizophrenia. In pharmacology, it has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. In medicinal chemistry, it has been explored as a scaffold for the development of new drug candidates.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMYTIGQRGQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)

![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)

![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
